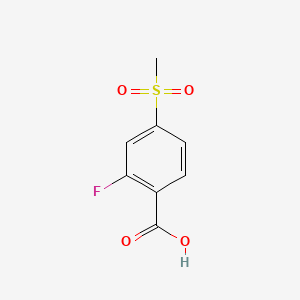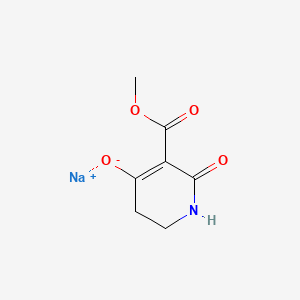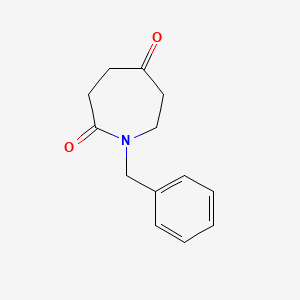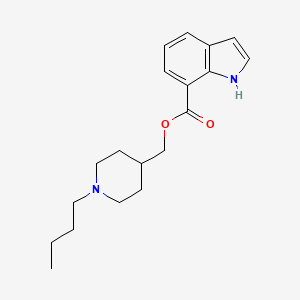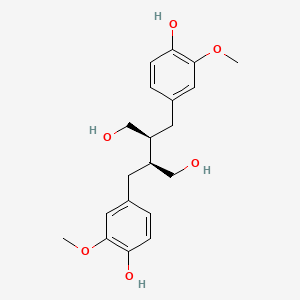
(+)-Secoisolariciresinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-secoisolariciresinol is an enantiomer of secoisolariciresinol having (+)-(2S,3S)-configuration. It is an enantiomer of a (-)-secoisolariciresinol.
This compound is a natural product found in Phyllanthus oxyphyllus, Carissa spinarum, and other organisms with data available.
特性
IUPAC Name |
(2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUETUDUXMCLALY-HZPDHXFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H](CO)[C@H](CC2=CC(=C(C=C2)O)OC)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145265-02-7 |
Source


|
| Record name | Secoisolariciresinol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145265027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SECOISOLARICIRESINOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UK6IPG91I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is unique about the biosynthesis of (+)-secoisolariciresinol in Arctium lappa?
A1: Arctium lappa (greater burdock) exhibits organ-specific stereochemical control during this compound biosynthesis [, ]. Cell-free extracts from petioles primarily produce the (+)-enantiomer, while those from ripening seeds favor the (-)-enantiomer [, ]. This suggests the involvement of multiple, organ-specific isozymes in controlling the stereochemistry of lignan formation [].
Q2: How does the stereochemistry of secoisolariciresinol biosynthesis differ between Arctium lappa and Forsythia intermedia?
A2: Forsythia intermedia exclusively produces (-)-secoisolariciresinol, utilizing a pathway involving (-)-pinoresinol and (-)-lariciresinol as intermediates []. In contrast, Arctium lappa can synthesize both enantiomers of secoisolariciresinol depending on the plant organ []. This highlights the diversity of stereochemical mechanisms employed by different plant species for lignan biosynthesis.
Q3: What role does pinoresinol-lariciresinol reductase (PLR) play in determining the enantiomeric composition of lignans in Linum usitatissimum?
A3: Linum usitatissimum (flax) possesses two PLR isoforms, PLR-Lu1 and PLR-Lu2, with opposite enantiospecificities [, ]. PLR-Lu1, mainly found in seeds, converts (-)-pinoresinol to this compound []. Conversely, PLR-Lu2, predominantly expressed in leaves and stems, catalyzes the formation of (-)-secoisolariciresinol from (+)-pinoresinol []. This intricate interplay between PLR isoforms dictates the enantiomeric composition of lignans in different flax organs [].
Q4: How does this compound compare to its enantiomer, (-)-secoisolariciresinol, in terms of biological activity?
A4: (-)-Secoisolariciresinol displays more potent estrogen-like activity than this compound, particularly in stimulating adiponectin production in 3T3-L1 adipocytes and exhibiting cytotoxicity against MCF-7 breast cancer cells [, ]. This emphasizes the significant impact of stereochemistry on the biological activity of lignans.
Q5: What potential health benefits have been associated with this compound and its metabolites?
A5: this compound is a precursor to the mammalian lignans enterodiol and enterolactone, which have been linked to a reduced risk of chronic diseases, including cardiovascular disease, certain cancers, and osteoporosis [, , ]. Studies suggest that these compounds may exert beneficial effects through various mechanisms, such as antioxidant activity, modulation of hormone metabolism, and anti-inflammatory properties [, ].
Q6: Could milk from cows fed flaxseed be a viable source of enterolactone for humans?
A6: Research indicates that supplementing dairy cows with flaxseed, particularly flax hulls, increases the concentration of enterolactone in their milk [, ]. This finding suggests that milk from flaxseed-fed cows could potentially serve as a valuable source of enterolactone for human consumption.
Q7: How does secoisolariciresinol diglucoside (SDG) contribute to the antioxidant capacity of flaxseed meal?
A7: While SDG is a prominent antioxidant in flaxseed, studies suggest that other water-soluble components in flaxseed meal might play a more significant role in protecting flaxseed oil from oxidation []. Further research is needed to identify these components and understand their individual contributions to the overall antioxidant activity.
Q8: What analytical techniques are commonly employed to identify and quantify secoisolariciresinol and related lignans in plant materials and biological samples?
A8: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode-array detection (DAD) and tandem mass spectrometry (LC-MS/MS), is widely used for the analysis of secoisolariciresinol and other lignans [, , ]. These techniques offer high sensitivity and selectivity, enabling accurate quantification of these compounds in complex matrices.
Q9: What challenges are associated with the extraction and purification of secoisolariciresinol diglucoside (SDG) from flaxseed?
A9: Efficient extraction and purification of SDG from flaxseed require careful optimization of various factors, such as solvent polarity, temperature, and extraction time [, ]. Techniques like resin adsorption chromatography have been successfully employed to obtain high-purity SDG from flaxseed extracts [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

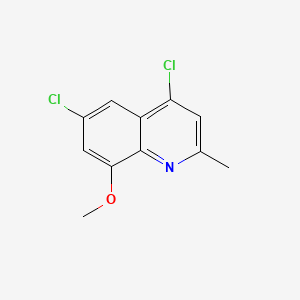
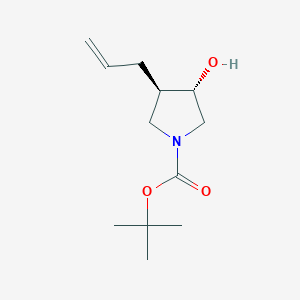
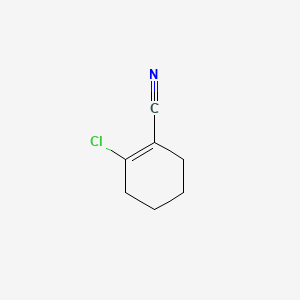
![1-Oxa-6-azaspiro[3.4]octane](/img/structure/B600101.png)
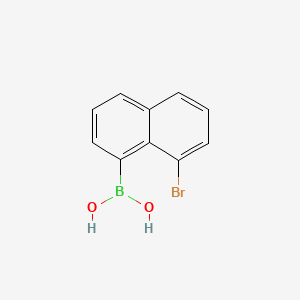
![Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B600105.png)
